molecular formula C7H12N2O2 B2623484 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine CAS No. 1891061-06-5

4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine

Cat. No.: B2623484
CAS No.: 1891061-06-5
M. Wt: 156.185
InChI Key: PBKDZUGPOKTSNP-UHFFFAOYSA-N
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Description

4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine is a versatile chemical compound with a unique structural framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyran derivative, followed by cyclization to form the oxazol ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halides, hydroxyls, or alkyl groups.

Scientific Research Applications

4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate
  • (3aR,5R,6S,7R,7aR)-5-(Acetoxymethyl)-6,7-diacetoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole

Uniqueness

Its fused pyrano and oxazol rings provide a versatile platform for chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-4-6-5-2-1-3-10-7(5)11-9-6/h5,7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKDZUGPOKTSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(OC1)ON=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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